molecular formula C12H16O B14414370 3-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)prop-2-enal CAS No. 84750-76-5

3-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)prop-2-enal

Cat. No.: B14414370
CAS No.: 84750-76-5
M. Wt: 176.25 g/mol
InChI Key: SOPQDTQPFPDPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)prop-2-enal can be achieved through several methodsThe reaction conditions typically require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of β-damascenone often involves the use of renewable materials to create a nature-identical version. This approach helps maintain consistent quality and supports environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Properties

CAS No.

84750-76-5

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)prop-2-enal

InChI

InChI=1S/C12H16O/c1-10-6-4-8-12(2,3)11(10)7-5-9-13/h4-7,9H,8H2,1-3H3

InChI Key

SOPQDTQPFPDPHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC=C1)(C)C)C=CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.